Cas no 2138096-51-0 (1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one)

1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one structure
2138096-51-0 structure
商品名:1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
CAS番号:2138096-51-0
MF:C11H14Cl2N2OS
メガワット:293.212659358978
CID:6101962
PubChem ID:165491389

1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one 化学的及び物理的性質

名前と識別子

    • 2138096-51-0
    • EN300-1155441
    • 1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
    • 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
    • インチ: 1S/C11H14Cl2N2OS/c1-14-9-4-5-17(16,7-9)15-11-6-8(12)2-3-10(11)13/h2-3,6,9,14H,4-5,7H2,1H3
    • InChIKey: ZBOHMAKHTFAJLR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1N=S1(CCC(C1)NC)=O)Cl

計算された属性

  • せいみつぶんしりょう: 292.0203896g/mol
  • どういたいしつりょう: 292.0203896g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1155441-0.25g
1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
2138096-51-0
0.25g
$1513.0 2023-06-09
Enamine
EN300-1155441-2.5g
1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
2138096-51-0
2.5g
$3220.0 2023-06-09
Enamine
EN300-1155441-0.05g
1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
2138096-51-0
0.05g
$1381.0 2023-06-09
Enamine
EN300-1155441-0.1g
1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
2138096-51-0
0.1g
$1447.0 2023-06-09
Enamine
EN300-1155441-10.0g
1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
2138096-51-0
10g
$7065.0 2023-06-09
Enamine
EN300-1155441-1.0g
1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
2138096-51-0
1g
$1643.0 2023-06-09
Enamine
EN300-1155441-0.5g
1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
2138096-51-0
0.5g
$1577.0 2023-06-09
Enamine
EN300-1155441-5.0g
1-[(2,5-dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one
2138096-51-0
5g
$4764.0 2023-06-09

1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one 関連文献

1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-oneに関する追加情報

Introduction to 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one (CAS No. 2138096-51-0)

1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one is a sophisticated organic compound characterized by its intricate molecular architecture, which has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138096-51-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural uniqueness of this molecule, particularly its (2,5-Dichlorophenyl)imino and (methylamino) substituents, contributes to its distinctive chemical properties and reactivity patterns.

The molecular framework of 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one incorporates a thiolanone core, which is a heterocyclic structure known for its stability and versatility in drug design. The presence of the (2,5-Dichlorophenyl)imino group introduces electrophilic centers that can participate in various chemical transformations, while the (methylamino) moiety provides basicity and potential interactions with acidic residues in biological targets. These features make the compound an attractive scaffold for developing novel pharmacological agents.

In recent years, there has been a surge in research focused on identifying small molecules with therapeutic potential. The compound 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one has been explored as a candidate for various biological assays due to its unique structural features. Studies have demonstrated its ability to interact with specific biological pathways, suggesting possible applications in the treatment of inflammatory diseases, cancer, and other chronic conditions. The thiolanone core is particularly noteworthy, as it has been shown to exhibit inhibitory effects on certain enzymes implicated in disease progression.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. Researchers have leveraged computational methods and high-throughput screening techniques to evaluate its binding affinity to target proteins. Preliminary findings indicate that 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one can modulate the activity of key enzymes involved in cellular signaling pathways. This observation aligns with the broader trend in medicinal chemistry toward the development of molecules that selectively interfere with disease-related processes.

The synthesis of 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies have been employed to construct the desired framework while maintaining high purity and yield. Techniques such as multi-step organic synthesis, including condensation reactions and cyclization processes, have been crucial in obtaining this compound in a form suitable for biological evaluation. The synthetic route also highlights the importance of optimizing reaction conditions to minimize side products and maximize efficiency.

From a computational chemistry perspective, the molecular properties of 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one have been extensively modeled using quantum mechanical methods. These studies have provided insights into its electronic structure, polarity, and potential interactions with biological targets. The results from these simulations are valuable for guiding experimental efforts and rationalizing observed biological activities. Additionally, molecular dynamics simulations have been used to explore the conformational flexibility of the molecule, which is essential for understanding its behavior within biological systems.

The pharmacokinetic profile of any potential drug candidate is critical for its clinical success. Preliminary assessments of 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one have indicated favorable solubility and stability characteristics under physiological conditions. These properties are conducive to formulation development and ensure that the compound remains viable for further investigation. Furthermore, metabolic studies have revealed that the molecule undergoes predictable biotransformation pathways, which can inform dosing regimens and minimize unexpected toxicities.

As research continues to advance, the role of compounds like 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one in addressing unmet medical needs becomes increasingly evident. The integration of interdisciplinary approaches—combining synthetic chemistry, computational modeling, and biological testing—has accelerated the discovery pipeline for novel therapeutics. This compound exemplifies how targeted molecular design can yield promising candidates for further development into drugs that improve human health.

In conclusion, 1-[(2,5-Dichlorophenyl)imino]-3-(methylamino)- 1lambda6-thiolan- 1-one (CAS No . 2138096 - 51 - 0 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with promising biological activities , position it as a valuable asset in ongoing drug discovery efforts . As research progresses , this molecule is likely to contribute further insights into therapeutic strategies across multiple disease areas .

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